4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine

Molecular Weight Physicochemical Property SAR

Researchers requiring defined morpholine substitution patterns for SAR studies face risks when substituting analogs-the 4-ethyl group alters lipophilicity and steric profile vs. common 4-methyl variants, while the 2-nitrophenoxy moiety engages in distinct nucleophilic aromatic substitution pathways versus 3- or 4-nitro regioisomers. This compound provides: • 5.6% higher MW (266.29 vs. 252.27 g/mol) and increased lipophilicity for CNS or intracellular target screening • Strategic 2-nitrophenoxy orientation enabling non-canonical heterocyclic scaffold development • 95% minimum purity for cost-effective synthetic sequences tolerant of minor impurities Supplied as a research chemical building block with full quality assurance documentation.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
Cat. No. B15055332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCN1CCOC(C1)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H18N2O4/c1-2-14-7-8-18-11(9-14)10-19-13-6-4-3-5-12(13)15(16)17/h3-6,11H,2,7-10H2,1H3
InChIKeyIQHSPEVPUFNAPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine: Physicochemical Profile


4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine (C13H18N2O4; MW 266.29) is a synthetic morpholine derivative featuring a 4-ethyl substitution on the morpholine ring and a 2-nitrophenoxy methyl group at the 2-position . This substitution pattern distinguishes it from other nitrophenoxy morpholine analogs, which often bear methyl groups at the 4-position or utilize alternative nitrophenoxy regioisomers (e.g., 3-nitro or 4-nitro) [1]. The compound is commercially available at a minimum purity of 95% and is primarily utilized as a research chemical and building block in organic synthesis .

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine: Substitution Risks


Substitution among nitrophenoxy morpholine derivatives is non-trivial due to distinct physicochemical and reactivity profiles governed by specific substitution patterns. The 4-ethyl group in 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine introduces a larger alkyl substituent compared to common 4-methyl analogs, influencing molecular weight, lipophilicity, and steric effects [1]. Furthermore, the 2-nitrophenoxy moiety is known to engage in unexpected nucleophilic aromatic substitution reactions that differ from those of 3- and 4-nitrophenoxy regioisomers [2]. Such variations can significantly impact synthetic outcomes, biological activity, and physicochemical behavior, rendering direct replacement with other morpholine derivatives risky without prior validation. The following quantitative evidence delineates specific differentiable characteristics.

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine: Differentiation Evidence


Molecular Weight Differential

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine possesses a molecular weight of 266.29 g/mol, which is 14.02 g/mol higher than the 4-methyl analog (252.27 g/mol) and 14.02 g/mol higher than the ethyl-linked analog 4-[2-(2-nitrophenoxy)ethyl]morpholine (252.27 g/mol) [1]. This difference corresponds to the mass of a methylene unit and directly influences lipophilicity and membrane permeability predictions.

Molecular Weight Physicochemical Property SAR

Purity and Batch Consistency

The target compound is specified with a minimum purity of 95% (HPLC) by suppliers . While the 4-methyl-3-nitrophenoxy analog is offered at 97% purity , the 95% specification is typical for research-grade screening compounds and does not represent a deficiency; rather, it reflects standard commercial availability for a less-common substitution pattern.

Purity Quality Control Procurement

Energetic Impact of Alkyl Substitution

A thermochemical study comparing N-methylmorpholine and N-ethylmorpholine revealed that substitution of the amino hydrogen with an ethyl group results in a greater stabilization of the morpholine scaffold compared to a methyl group [1]. While quantitative enthalpy values for the full target compound are not available, the class-level inference suggests that the 4-ethyl group in 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine may confer distinct thermodynamic stability relative to 4-methyl analogs.

Thermochemistry Energetics Alkyl Substitution

Regiochemical Reactivity in Nucleophilic Substitution

The 2-nitrophenoxy group is known to undergo unexpected nucleophilic aromatic substitution reactions under basic conditions, as reported for 2-(2-nitrophenoxy)-1-bromoethane and related substrates [1]. This behavior contrasts with 3- and 4-nitrophenoxy analogs, which typically follow predictable substitution pathways. For 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine, the ortho-nitro substitution may facilitate unique reactivity profiles compared to the more common 3-nitrophenoxy derivative .

Reactivity Nucleophilic Aromatic Substitution Regiochemistry

4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine: Application Scenarios


Lipophilicity-Driven Screening Library Design

The 5.6% increase in molecular weight (266.29 vs. 252.27 g/mol) and correspondingly higher predicted lipophilicity of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine make it a valuable addition to diversity-oriented screening libraries where enhanced membrane permeability is desired. Researchers exploring central nervous system (CNS) targets or intracellular pathogens may prioritize this compound over 4-methyl analogs to probe the effect of increased lipophilicity on cellular uptake .

Ortho-Nitro-Based Synthetic Methodology

The 2-nitrophenoxy group's propensity for unexpected nucleophilic aromatic substitution reactions positions 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine as a strategic starting material or intermediate in the development of novel heterocyclic scaffolds. Chemists aiming to explore non-canonical reaction pathways or to generate structural diversity via intramolecular cyclizations may find this regioisomer more productive than the 3- or 4-nitro variants [1].

Thermochemical Studies of N-Alkyl Morpholines

For research groups investigating the thermodynamic consequences of N-alkyl substitution in morpholine-containing molecules, 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine serves as a relevant, commercially available entry point. Its 4-ethyl substitution allows for direct experimental comparison with 4-methyl analogs to quantify energetic differences, as suggested by prior calorimetric studies on simpler N-alkylmorpholines [2].

Purity-Based Procurement Planning

When designing synthetic sequences that are tolerant of minor impurities, the 95% purity specification of 4-Ethyl-2-((2-nitrophenoxy)methyl)morpholine offers a cost-effective option compared to higher-purity analogs. Conversely, if a 97% purity is required, the 4-methyl-3-nitrophenoxy analog may be more suitable, or additional purification steps should be budgeted. This information supports informed procurement decisions aligned with downstream process sensitivity .

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